molecular formula C10H18N2O B11942364 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one CAS No. 7415-70-5

11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one

Katalognummer: B11942364
CAS-Nummer: 7415-70-5
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: ZBIIIQFQVYILOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Methyl-3,11-diazabicyclo[441]undecan-4-one is a bicyclic compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a diazabicyclo moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and applications.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    3,11-Diazabicyclo[4.4.1]undecan-4-one: Lacks the methyl group at the 11th position, which may affect its reactivity and applications.

    11-Methyl-3,11-diazabicyclo[4.4.1]undecane: Similar structure but without the ketone group, leading to different chemical properties.

Uniqueness: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one is unique due to the presence of both the methyl group and the ketone group, which confer distinct reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

7415-70-5

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

11-methyl-3,11-diazabicyclo[4.4.1]undecan-4-one

InChI

InChI=1S/C10H18N2O/c1-12-8-4-2-3-5-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13)

InChI-Schlüssel

ZBIIIQFQVYILOR-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CCCCC1CNC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.